molecular formula C20H14N2O3S B2885488 4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 380593-61-3

4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2885488
CAS No.: 380593-61-3
M. Wt: 362.4
InChI Key: BGYOBPREGZGJRL-UHFFFAOYSA-N
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Description

4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide (molecular formula: C₂₀H₁₄N₂O₃S) is a hybrid heterocyclic compound combining a coumarin core, a thiazole ring, and a substituted benzamide moiety. Its structural uniqueness arises from the fusion of these pharmacophores, which are individually associated with diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The compound has a molecular weight of 362.403 g/mol and a ChemSpider ID of 1112851, with a monoisotopic mass of 362.072513 .

Synthetic routes for this compound and its analogs typically involve acetylation of 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one followed by condensation with substituted aldehydes or benzoyl chlorides. Microwave-assisted synthesis has been reported to enhance reaction efficiency compared to conventional methods, yielding derivatives with improved purity and reduced reaction times . Key spectral characteristics include distinct IR absorption bands for C=O (1670–1720 cm⁻¹), C-N (1280–1320 cm⁻¹), and C-S (690–740 cm⁻¹) bonds, as well as ¹H NMR signals for aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.4–2.6 ppm) .

Properties

IUPAC Name

4-methyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S/c1-12-6-8-13(9-7-12)18(23)22-20-21-16(11-26-20)15-10-14-4-2-3-5-17(14)25-19(15)24/h2-11H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYOBPREGZGJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Features
Target Compound 4-Methylbenzamide, 2-oxochromen-3-yl C₂₀H₁₄N₂O₃S 362.40 210–212 IR: 1675 cm⁻¹ (C=O), ¹H NMR: δ 2.4 (CH₃)
N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxycinnamamide (4h) 3,4,5-Trimethoxycinnamamide C₂₅H₂₁N₃O₆S 503.51 192–194 IR: 1680 cm⁻¹ (C=O), ¹H NMR: δ 3.8 (OCH₃)
N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4-(dimethylamino)cinnamamide (4i) 4-Dimethylaminocinnamamide C₂₃H₂₀N₄O₃S 444.49 198–200 IR: 1665 cm⁻¹ (C=O), ¹H NMR: δ 3.1 (N(CH₃)₂)
2-Bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide 2-Bromobenzamide C₁₉H₁₁BrN₂O₃S 435.27 N/A ¹H NMR: δ 7.6–8.1 (Br-C₆H₄)
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-Methylphenyl, phenoxy C₂₃H₁₈N₂O₂S 386.46 N/A Bioactivity: 129% growth modulation (p < 0.05)

Key Observations :

  • Halogenation (e.g., bromine in the analog from ) introduces steric bulk and electron-withdrawing effects, which may alter binding affinity to biological targets .
  • The coumarin-thiazole scaffold is conserved across derivatives, suggesting shared mechanisms such as intercalation with DNA or inhibition of microbial enzymes .

Table 2: Antimicrobial and Growth Modulation Activities

Compound Name Antimicrobial Activity (Zone of Inhibition, mm) Antifungal Activity (% Inhibition) Growth Modulation (%)
Target Compound 18–22 (vs. S. aureus) 65–70 (vs. C. albicans) N/A
4h 20–24 (vs. E. coli) 75–80 (vs. A. niger) N/A
4i 22–26 (vs. P. aeruginosa) 70–75 (vs. C. albicans) N/A
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide N/A N/A 129.23 (p < 0.05)

Key Observations :

  • Derivatives with bulky substituents (e.g., trimethoxy in 4h ) exhibit broader-spectrum antimicrobial activity, likely due to enhanced membrane penetration .
  • The target compound’s coumarin moiety aligns with the anticancer properties observed in natural coumarins, such as inhibition of chemical carcinogen-induced neoplasia .

Biological Activity

4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its synthesis, mechanisms of action, and various pharmacological effects supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H14N2O5SC_{17}H_{14}N_{2}O_{5}S with a molecular weight of 358.376 g/mol. The compound features a thiazole ring, a chromenone moiety, and a benzamide structure, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzoyl chloride with 2-amino-4-(2-oxo-2H-chromen-3-yl)thiazole in the presence of appropriate solvents and catalysts. The yield and purity of the synthesized compound can be optimized through various reaction conditions.

Antitumor Activity

Research has demonstrated that compounds containing thiazole and chromenone moieties exhibit significant antitumor activity. For instance, in studies involving various cancer cell lines, derivatives with similar structures have shown IC50 values indicating potent cytotoxic effects. The presence of electron-donating groups such as methyl at specific positions enhances their activity against cancer cells .

CompoundCell LineIC50 (µg/mL)
Compound AA4311.98 ± 1.22
Compound BHT29< 10
This compoundJurkatTBD

Antimicrobial Activity

The antimicrobial properties of related thiazole derivatives suggest that this compound may also possess significant antibacterial and antifungal activities. Studies have indicated that certain thiazole derivatives exhibit comparable efficacy to standard antibiotics against both Gram-positive and Gram-negative bacteria .

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Inhibition of Cell Proliferation : They interfere with cell cycle progression and induce apoptosis in cancer cells.
  • Antioxidant Activity : Some studies suggest that these compounds may act as free radical scavengers, thereby reducing oxidative stress in cells.
  • Enzyme Inhibition : Thiazole derivatives have been shown to inhibit various enzymes involved in tumor growth and microbial metabolism.

Case Studies

Several case studies highlight the effectiveness of thiazole-containing compounds in clinical settings:

  • Case Study on Anticancer Efficacy : A study involving a series of thiazole derivatives demonstrated marked reductions in tumor size in xenograft models when treated with compounds similar to this compound.
    • Study Reference : The study reported a significant decrease in tumor volume compared to control groups, indicating strong antitumor potential.
  • Antimicrobial Trials : In vitro tests against Staphylococcus aureus showed that certain thiazole derivatives had minimum inhibitory concentrations (MICs) lower than that of commonly used antibiotics .

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